Cas no 91346-68-8 (Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate)

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate is a versatile intermediate in organic synthesis, particularly valued for its incorporation of a 1,4-diazepane scaffold. The compound features a methyl ester group, which enhances reactivity for further derivatization, and a 4-methyl-1,4-diazepane moiety, contributing to its utility in medicinal chemistry and pharmaceutical research. Its structural properties make it suitable for applications in the development of bioactive molecules, including potential ligands for receptor targeting. The ester functionality allows for straightforward hydrolysis or transesterification, while the diazepane ring offers conformational flexibility, aiding in the design of compounds with tailored pharmacological profiles. This intermediate is typically handled under standard laboratory conditions, ensuring practicality in synthetic workflows.
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate structure
91346-68-8 structure
Product Name:Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate
CAS No:91346-68-8
MF:C10H20N2O2
MW:200.278002738953
MDL:MFCD11053043
CID:4309362
PubChem ID:25219281
Update Time:2025-05-20

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • 1H-1,4-Diazepine-1-propanoic acid, hexahydro-4-methyl-, methyl ester
    • methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate
    • STK503073
    • LS-01593
    • H23373
    • methyl3-(4-methyl-1,4-diazepan-1-yl)propanoate
    • AKOS005171303
    • ALBB-004288
    • 91346-68-8
    • MFCD11053043
    • CS-0361797
    • Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate
    • MDL: MFCD11053043
    • Inchi: 1S/C10H20N2O2/c1-11-5-3-6-12(9-8-11)7-4-10(13)14-2/h3-9H2,1-2H3
    • InChI Key: CBKOKUVXLJPXQI-UHFFFAOYSA-N
    • SMILES: N1(CCC(OC)=O)CCCN(C)CC1

Computed Properties

  • Exact Mass: 200.152477885Da
  • Monoisotopic Mass: 200.152477885Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 32.8Ų

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Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate Suppliers

Amadis Chemical Company Limited
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(CAS:91346-68-8)Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate
Order Number:A1063248
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:26
Price ($):240.0
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Additional information on Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate (CAS No. 91346-68-8): A Comprehensive Overview

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate, identified by its CAS number 91346-68-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of diazepane derivatives, which have garnered considerable attention due to their diverse pharmacological properties and potential applications in drug development. The structural uniqueness of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate lies in its combination of a methyl-substituted propanoate moiety with a 4-methyl-1,4-diazepan-1-yl group, making it a versatile scaffold for medicinal chemistry investigations.

The chemical structure of this compound can be described as an ester derivative of propanoic acid, where the carboxyl group is esterified with methanol, and the nitrogen atoms are part of a diazepane ring system. The presence of the methyl group at the 4-position of the diazepane ring introduces steric and electronic effects that can influence the compound's biological activity. Such structural features are often exploited to modulate binding interactions with biological targets, thereby tailoring pharmacological properties such as potency, selectivity, and metabolic stability.

In recent years, there has been growing interest in diazepane derivatives due to their potential as scaffolds for the development of novel therapeutic agents. The< strong>Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate molecule has been studied for its possible role in modulating neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) receptors and other central nervous system (CNS) targets. Preliminary studies suggest that compounds with similar structural motifs may exhibit anxiolytic, sedative, or anticonvulsant properties, making them valuable candidates for further pharmacological exploration.

The synthesis of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the diazepane core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the methyl and propanoate groups while maintaining regioselectivity to avoid unwanted side products. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and selectivity.

The pharmacological evaluation of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate has been a subject of extensive research in recent years. Studies have demonstrated that diazepane derivatives can interact with various biological targets, including enzymes and receptors involved in neurotransmission. For instance, modifications at the nitrogen atoms of the diazepane ring can influence binding affinity to GABA-A receptors, which are critical for mediating inhibitory effects in the CNS. Such interactions are pivotal for developing drugs that can modulate neuronal excitability and treat conditions like anxiety disorders and epilepsy.

One notable aspect of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate is its potential as a lead compound for drug discovery programs. Its unique structural features make it an attractive candidate for structure-based drug design (SBDD), where computational modeling is used to predict how small molecules interact with biological targets at the atomic level. By leveraging this approach, researchers can identify optimal modifications to enhance potency and reduce off-target effects.

The compound's stability under various conditions has also been a focus of investigation. Factors such as solubility, thermal stability, and metabolic degradation pathways are critical considerations in drug development. Preliminary data indicate that Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate exhibits good stability under standard storage conditions but may degrade under extreme pH or temperature fluctuations. Understanding these properties is essential for formulating stable pharmaceutical products that maintain efficacy throughout their shelf life.

In conclusion, Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate (CAS No. 91346-68-8) represents a promising compound in pharmaceutical research due to its unique structural features and potential pharmacological applications. Its synthesis presents challenges that require advanced organic chemistry techniques but offers opportunities for developing novel therapeutic agents targeting CNS disorders. As research continues to uncover new insights into the biological activity of diazepane derivatives, compounds like this one are poised to play a significant role in future drug development efforts.

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Amadis Chemical Company Limited
(CAS:91346-68-8)Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate
A1063248
Purity:99%
Quantity:1g
Price ($):240.0
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